2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine

X-ray crystallography fragment screening PanDDA

2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (CAS 289487-79-2, PDB ligand ID: 4AQ) is a synthetic small molecule (C16H19N3, MW 253.34) combining an indole and an N-methylpyrrole moiety via an ethanamine linker. It is not a pharmaceutical drug but a chemical probe and fragment hit identified in crystallographic fragment screening campaigns against multiple protein targets, including Proteinase K from Parengyodontium album and an FAD-dependent oxidoreductase from Chaetomium thermophilum.

Molecular Formula C16H19N3
Molecular Weight 253.34g/mol
CAS No. 289487-79-2
Cat. No. B498995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine
CAS289487-79-2
Molecular FormulaC16H19N3
Molecular Weight253.34g/mol
Structural Identifiers
SMILESCN1C=CC=C1CNCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C16H19N3/c1-19-10-4-5-14(19)12-17-9-8-13-11-18-16-7-3-2-6-15(13)16/h2-7,10-11,17-18H,8-9,12H2,1H3
InChIKeyJMDFJNUSALBEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (CAS 289487-79-2) for Fragment-Based Lead Discovery Procurement


2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (CAS 289487-79-2, PDB ligand ID: 4AQ) is a synthetic small molecule (C16H19N3, MW 253.34) combining an indole and an N-methylpyrrole moiety via an ethanamine linker [1]. It is not a pharmaceutical drug but a chemical probe and fragment hit identified in crystallographic fragment screening campaigns against multiple protein targets, including Proteinase K from Parengyodontium album and an FAD-dependent oxidoreductase from Chaetomium thermophilum [2][3].

2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine Procurement: Risks of Analog Substitution


In fragment-based drug discovery (FBDD), the specific spatial geometry and electronic surface of a fragment are critical for its binding pose and target engagement. 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine possesses a unique combination of an indole-3-ethylamine backbone and an N-methylpyrrole-2-methyl substituent. Replacing this with common analogs—such as tryptamine, N-methyltryptamine, or other indole-3-alkylamines—would alter the distance, angle, and hydrogen-bonding capabilities between the indole and pyrrole rings, potentially abolishing the specific binding interactions observed in crystallographic fragment screens, including interactions with FAD-dependent oxidoreductases [1][2].

Quantitative Differentiation Evidence for 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (CAS 289487-79-2)


Crystallographic Binding Evidence Against Proteinase K: Quantitative Occupancy Comparison Not Available

2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (4AQ) was identified as a fragment hit in a crystallographic fragment screen against Proteinase K, modeled with changed-state PanDDA analysis (PDB 5ROF) [1]. The ligand is bound with full occupancy in the deposited model, and the event map confirms specific binding at the active site [1]. However, a direct quantitative comparison with other fragment hits from the same screen regarding occupancy or binding affinity is not publicly available, limiting the ability to quantify superiority over specific analogs.

X-ray crystallography fragment screening PanDDA Proteinase K

Binding to FAD-Dependent Oxidoreductase: No Comparative Affinity Data Available

The compound was also co-crystallized with a FAD-dependent oxidoreductase from Chaetomium thermophilum (PDB 6ZE5) at 1.82 Å resolution [1]. The deposited structure shows three copies of the ligand bound per biological unit, indicating productive binding [1]. No reported Kd or IC50 values exist for this target, and no comparative data with structural analogs are reported in the associated publication (PubMed ID 34076593), which focuses on data-analysis methodology rather than ligand ranking [2].

X-ray crystallography oxidoreductase fragment screening Chaetomium thermophilum

Evidence-Linked Application Scenarios for 2-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine (CAS 289487-79-2)


Crystallographic Fragment Screening Campaigns Using Proteinase K as a Model System

Due to its confirmed binding in Proteinase K (PDB 5ROF) as part of the FragMAX crystallographic fragment screening platform, this compound can serve as a positive control or benchmark fragment when setting up or validating Proteinase K-based fragment screens [1]. Its known PDB structure facilitates method calibration.

Development of FAD-Dependent Oxidoreductase Inhibitors

The co-crystal structure in PDB 6ZE5 provides a starting point for structure-based drug design against FAD-dependent oxidoreductases from filamentous fungi [2]. The compound can be used as a reference ligand for soaking experiments or as a scaffold for chemical elaboration in hit-to-lead campaigns.

Methodological Development in PanDDA Data-Analysis Workflows

The compound's inclusion in the 5ROF deposition (one of the FragMAX PanDDA analysis group depositions) means it can be used to test and calibrate PanDDA-based fragment-screening data-analysis pipelines, as demonstrated by FragMAXapp [2][3].

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